Antiarrhythmic Potency in Preclinical Models
Butobendine (as Craviten) demonstrates significantly higher potency in preventing and abolishing experimentally induced arrhythmias in rats compared to several standard antiarrhythmic agents. The effective prophylactic dose range for Butobendine was 0.035 to 0.175 mg/kg. This dose is reported as 'many times lower' than the doses of lidocaine, hexobendine, procaine amide, and D,L-propranolol required to achieve a similar protective effect in the same models (BaCl2, CaCl2, adrenaline, or aconitine-induced arrhythmias) [1]. While the precise comparator doses are not provided in the abstract, the qualitative ranking of potency is a key differentiator. Additionally, Butobendine exhibited a 'much more favourable therapeutic index' than these same comparator agents, suggesting a wider safety margin [1].
| Evidence Dimension | Effective Prophylactic Antiarrhythmic Dose in Rats (mg/kg) |
|---|---|
| Target Compound Data | 0.035 - 0.175 mg/kg |
| Comparator Or Baseline | Lidocaine, hexobendine, procaine amide, D,L-propranolol (specific doses not provided in abstract, but noted as 'many times higher' than Butobendine) |
| Quantified Difference | Many times lower |
| Conditions | In vivo, rat models of BaCl2, CaCl2, adrenaline, or aconitine-induced arrhythmias |
Why This Matters
Higher potency at lower doses can translate to improved safety profiles and potentially lower cost-per-effective-dose in both research and clinical settings.
- [1] Maj J, Kulig D, Myśliwiec D, Bugielska Z, Tomsa E, Zaczyńska-Kostrakiewicz M. Pharmacological properties of Craviten (M-71). Pol J Pharmacol Pharm. 1980 Nov-Dec;32(6):855-75. PMID: 7243682. View Source
